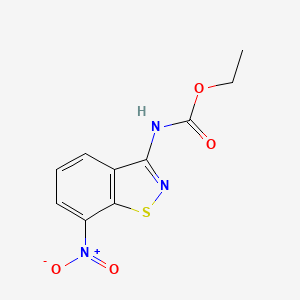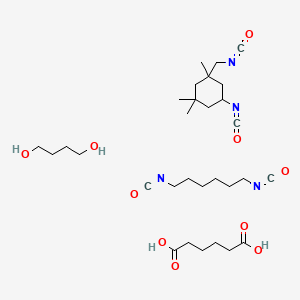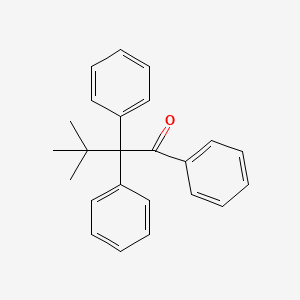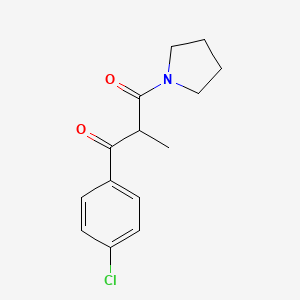
Ethyl N-(7-nitro-1,2-benzothiazol-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(7-nitro-1,2-benzothiazol-3-yl)carbamate is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. Benzothiazoles are bicyclic heterocyclic compounds containing a 5-membered 1,3-thiazole ring fused with a benzene ring . The nitro group at the 7th position and the carbamate group attached to the nitrogen atom at the 3rd position of the benzothiazole ring contribute to the unique properties of this compound.
Preparation Methods
The synthesis of benzothiazole derivatives, including Ethyl N-(7-nitro-1,2-benzothiazol-3-yl)carbamate, can be achieved through various synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with benzothiazole derivatives.
Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with active methylene compounds in the presence of a base.
Biginelli reaction: A multi-component reaction involving the condensation of urea, aldehydes, and β-keto esters.
Molecular hybridization techniques: Combining different molecular fragments to create new compounds.
Microwave irradiation: Using microwave energy to accelerate chemical reactions.
One-pot multicomponent reactions: Combining multiple reactants in a single reaction vessel to form the desired product
Chemical Reactions Analysis
Ethyl N-(7-nitro-1,2-benzothiazol-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide
Scientific Research Applications
Ethyl N-(7-nitro-1,2-benzothiazol-3-yl)carbamate has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-tubercular, anti-cancer, and anti-inflammatory activities.
Industry: Used in the development of new materials, such as fluorescence materials and electroluminescent devices
Mechanism of Action
The mechanism of action of Ethyl N-(7-nitro-1,2-benzothiazol-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzothiazole ring can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Ethyl N-(7-nitro-1,2-benzothiazol-3-yl)carbamate can be compared with other benzothiazole derivatives, such as:
5-Nitro-1,2-benzothiazol-3-amine: Known for its anti-aggregation properties against proteins like α-synuclein and tau.
N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide: Studied for its potential to modulate protein aggregation.
2-Arylbenzothiazoles: Known for their anti-cancer and anti-bacterial activities.
This compound stands out due to its unique combination of a nitro group and a carbamate group, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
105734-77-8 |
|---|---|
Molecular Formula |
C10H9N3O4S |
Molecular Weight |
267.26 g/mol |
IUPAC Name |
ethyl N-(7-nitro-1,2-benzothiazol-3-yl)carbamate |
InChI |
InChI=1S/C10H9N3O4S/c1-2-17-10(14)11-9-6-4-3-5-7(13(15)16)8(6)18-12-9/h3-5H,2H2,1H3,(H,11,12,14) |
InChI Key |
MLZLEFBNXODVPV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NSC2=C1C=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[2-(4-Methylphenyl)ethenyl]benzonitrile](/img/structure/B14340574.png)

![2-[(2-Nitrophenyl)selanyl]decan-1-OL](/img/structure/B14340585.png)
![9-Borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester](/img/structure/B14340592.png)
![Methanaminium, N-[bis(dimethylamino)methylene]-N-methyl-, fluoride](/img/structure/B14340595.png)

![5-Ethyl-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B14340607.png)
![3-{[2-(Dimethylamino)-2-iminoethyl]sulfanyl}-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14340610.png)
![[(1-Ethoxyethenyl)oxy]benzene](/img/structure/B14340618.png)


